molecular formula C20H25N3O2 B2640282 2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1421517-05-6

2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B2640282
CAS RN: 1421517-05-6
M. Wt: 339.439
InChI Key: TWFVFJWAFDOEKB-UHFFFAOYSA-N
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Description

The compound contains a pyrimidinone ring, which is a six-membered heterocyclic moiety that possesses four carbon atoms, two nitrogen atoms, and an oxygen atom . It also contains a tert-butyl group, which is a branched alkyl group, and an indenyl group, which is a polycyclic hydrocarbon.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidinone ring, along with the attached tert-butyl, methyl, and indenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidinone ring, which could potentially undergo reactions at the carbonyl group or at the nitrogen atoms. The tert-butyl and indenyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidinone ring could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Histamine H4 Receptor Ligands

A study on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) indicates the potential of these compounds in developing treatments for inflammation and pain through H4R antagonism. The optimization of these compounds showed potent in vitro activity and effectiveness in animal models for anti-inflammatory and antinociceptive effects (Altenbach et al., 2008).

Hydrogen-Bonding Patterns

Research on hydrogen-bonding patterns in N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provides insights into the structural chemistry of these compounds, which could be relevant for designing molecules with desired physical and chemical properties (López et al., 2010).

Anticancer Activity

The synthesis and investigation of anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives showcase the potential therapeutic applications of these compounds against various cancer cell lines, with some derivatives exhibiting significant growth inhibition (Karaburun et al., 2018).

Herbicidal Activity

A study on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides revealed that these compounds exhibit promising herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of such chemicals (Wu et al., 2011).

properties

IUPAC Name

2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-21-17(20(2,3)4)11-19(25)23(13)12-18(24)22-16-9-8-14-6-5-7-15(14)10-16/h8-11H,5-7,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFVFJWAFDOEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NC2=CC3=C(CCC3)C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

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